
3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, methoxy, and nitro functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a difluoromethyl-substituted pyridine derivative, followed by nitration and methoxylation reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving high purity and yield. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
化学反应分析
Types of Reactions
3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used. The reactions are usually conducted under mild temperatures and pressures.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used, often in acidic media.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Reduction Reactions: The major product is 3-Bromo-6-(difluoromethyl)-2-methoxy-5-aminopyridine.
Oxidation Reactions: The major product is 3-Bromo-6-(difluoromethyl)-2-formyl-5-nitropyridine.
科学研究应用
3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Research: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
作用机制
The mechanism of action of 3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of electron-withdrawing groups such as the nitro and difluoromethyl groups can influence the compound’s reactivity and binding affinity. The methoxy group can also play a role in enhancing the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
- 3-Bromo-6-chloro-2-fluorophenylmethanol
- 4-Bromo-2,6-difluoroaniline
- 3-Bromo-6-difluoromethyl-2-(trifluoromethyl)aniline
Uniqueness
3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine is unique due to the combination of its functional groups, which impart distinct electronic and steric properties. The presence of both bromine and nitro groups makes it a versatile intermediate for further chemical modifications. Additionally, the difluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in medicinal and material sciences.
属性
分子式 |
C7H5BrF2N2O3 |
|---|---|
分子量 |
283.03 g/mol |
IUPAC 名称 |
5-bromo-2-(difluoromethyl)-6-methoxy-3-nitropyridine |
InChI |
InChI=1S/C7H5BrF2N2O3/c1-15-7-3(8)2-4(12(13)14)5(11-7)6(9)10/h2,6H,1H3 |
InChI 键 |
YOGLKXQYLDZMOW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=N1)C(F)F)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


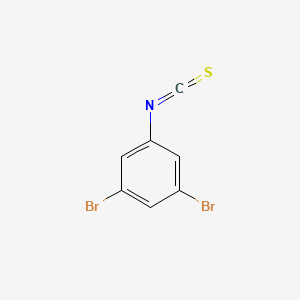
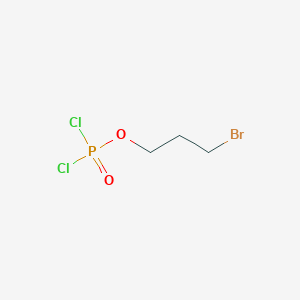
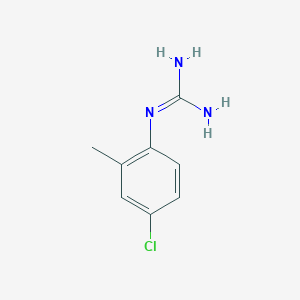
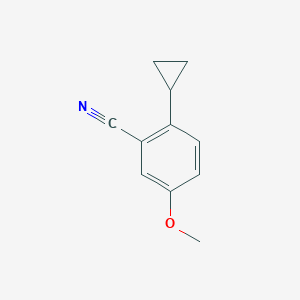

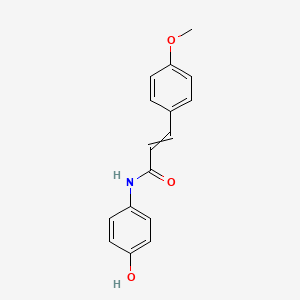
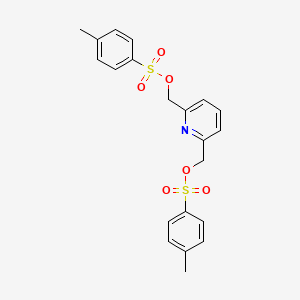
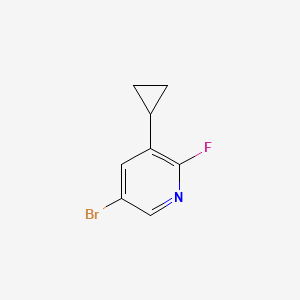
![2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13696299.png)
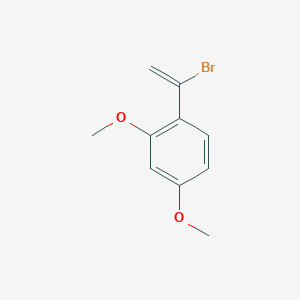
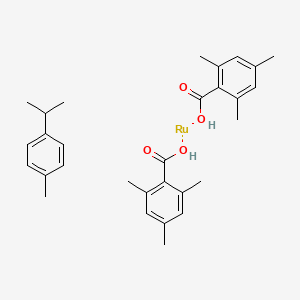

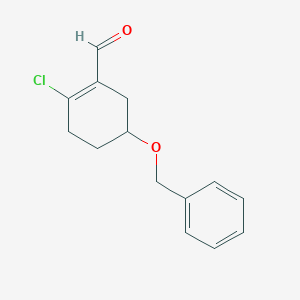
![Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate](/img/structure/B13696313.png)
